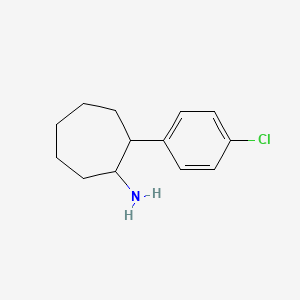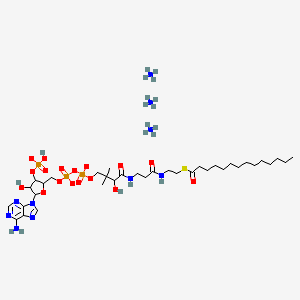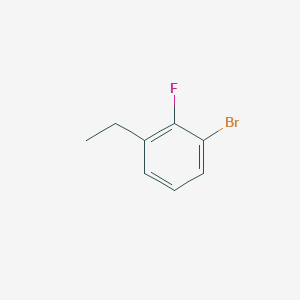
Doyle Dirhodium Catalyst-RH2(4S-Mppim)4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 is a widely used chiral catalyst in the field of asymmetric synthesis. It consists of two rhodium dicene ligands and four (4S)-cyclopentadienyl 2-(methyl) pyrrolidinylphosphine ligands. This catalyst is known for its high catalytic activity and selectivity, making it a valuable tool in various organic synthesis reactions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 involves a multi-step process. A common method is to oxidize rhodium (II) to form a rhodium (III) complex, which is then reacted with the corresponding ligand to yield the final product . The reaction conditions typically require careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive nature of the intermediates and final product. Safety measures are crucial to avoid exposure to harmful substances .
化学反应分析
Types of Reactions
Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 is involved in various types of reactions, including:
Asymmetric Hydrogenation: This reaction involves the addition of hydrogen to unsaturated organic compounds, resulting in the formation of chiral products.
Hydrogenation Coupling: This reaction couples two hydrogenation processes to form complex molecules.
Coupling Reactions: These reactions involve the joining of two organic molecules, often facilitated by the catalyst.
Asymmetric Alcohol Etherification: This reaction forms ethers from alcohols with high enantioselectivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, organic substrates, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions are often chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules with high enantioselectivity.
Biology: The catalyst is employed in the synthesis of biologically active compounds, including natural products and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The catalyst is used in the production of fine chemicals, agrochemicals, and other industrial products
作用机制
The mechanism of action of Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 involves the coordination of the rhodium center with the substrate, facilitating the desired transformation. The chiral ligands induce enantioselectivity by creating a chiral environment around the rhodium center. This allows for the selective formation of one enantiomer over the other, which is crucial in asymmetric synthesis .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Doyle Dirhodium Catalyst - Rh2(4S-MEOX)4: Used for highly enantioselective intramolecular cyclopropanations and other reactions.
Doyle Dirhodium Catalyst - Rh2(5S-MEPY)4: Employed in diazo decomposition and C-H insertion reactions.
Uniqueness
Doyle Dirhodium Catalyst - RH2(4S-Mppim)4 stands out due to its high catalytic activity and selectivity, making it a preferred choice for many asymmetric synthesis reactions. Its ability to catalyze a wide range of reactions with high enantioselectivity sets it apart from other similar catalysts .
属性
分子式 |
C60H66N10O16Rh2 |
|---|---|
分子量 |
1389.0 g/mol |
IUPAC 名称 |
acetonitrile;4-methoxycarbonyl-1-(3-phenylpropanoyl)-4,5-dihydroimidazol-2-olate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4 |
InChI 键 |
CJZXCNZTTGNNML-UHFFFAOYSA-J |
规范 SMILES |
CC#N.CC#N.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)


![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)



![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)
![methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12096034.png)

